Dimethyl sulfide-d6 is a deuterated derivative of dimethyl sulfide, with the chemical formula . This compound is characterized by its colorless, odorless liquid state at room temperature, and it exhibits a high boiling point of approximately 189°C. It is widely recognized for its role as a polar aprotic solvent, particularly in nuclear magnetic resonance (NMR) spectroscopy, where it facilitates the dissolution of both polar and nonpolar compounds. Dimethyl sulfide-d6 is notable for its isotopic purity, making it an essential tool in high-resolution NMR studies due to its ability to provide clear spectral data without interference from protons in the solvent itself .
Dimethyl sulfide-d6 has demonstrated biological activity primarily through its role as a solvent that enhances the absorption of other substances. It has antioxidant properties and can influence various biochemical pathways by improving the efficacy of drugs administered alongside it. Studies have shown that it can alter the metabolic phenotype of liver cells, promoting characteristics similar to primary human hepatocytes. Additionally, it has been used in animal models for reducing inflammation and facilitating the transport of therapeutic agents through skin .
The synthesis of dimethyl sulfide-d6 typically involves heating dimethyl sulfide in heavy water () with a basic catalyst such as calcium oxide. This process does not achieve complete conversion in one step; therefore, the water produced must be removed and replaced with heavy water multiple times to drive the equilibrium toward the fully deuterated product. This method ensures a high degree of isotopic enrichment necessary for NMR applications .
Dimethyl sulfide-d6 shares similarities with several other deuterated solvents commonly used in NMR spectroscopy. Here are some notable comparisons:
Compound | Molecular Formula | Boiling Point | Unique Features |
---|---|---|---|
Dimethyl Sulfoxide | 189°C | Highly polar aprotic solvent; widely used industrially | |
Deuterated Chloroform | 61.2°C | Lower boiling point; primarily used for NMR studies | |
Deuterated Methanol | 64.7°C | More volatile; useful for specific NMR applications | |
Deuterated Acetonitrile | 81.6°C | Different solubility properties; used in various reactions |
Dimethyl sulfide-d6 stands out due to its stability under various conditions and its versatility as a solvent capable of dissolving both polar and nonpolar compounds effectively .
The synthesis of deuterated compounds began in the 1930s following Harold Urey’s discovery of deuterium. Early applications focused on metabolic pathway tracing, but by the 1960s, deuterated solvents like DMSO-d6 gained prominence in NMR due to their ability to suppress background noise. Dimethyl sulfide-d6, first synthesized in the 1970s, addressed the need for a deuterated solvent compatible with sulfur-containing analytes. Industrial production scaled in the 1990s, driven by advancements in catalytic deuteration methods using aluminum oxide and heavy water (D₂O).
Deuterated reagents like DMS-d6 enable:
Non-deuterated DMS ((CH₃)₂S) is a volatile organosulfur compound involved in marine biogeochemical cycles and atmospheric aerosol formation. In contrast, DMS-d6 serves as a stable, non-reactive solvent in laboratory settings. Key differences include:
Property | DMS-d6 | DMS |
---|---|---|
Molecular Weight | 68.17 g/mol | 62.13 g/mol |
Boiling Point | 36.5°C | 37°C |
Density | 0.928 g/mL | 0.846 g/mL |
NMR Utility | No ^1H signals | Strong ^1H signals |
Base-catalyzed deuterium exchange represents a cornerstone in the synthesis of dimethyl sulfoxide-d6. This process leverages the kinetic acidity of protons α to the sulfoxide group, which can be abstracted by strong bases to form carbanionic intermediates. In the presence of deuterium oxide (D~2~O), these intermediates rapidly incorporate deuterium at the methyl positions [2].
The mechanism proceeds through a three-step sequence:
Steric and electronic factors critically influence reaction efficiency. For instance, bulkier bases like lithium diisopropylamide (LDA) exhibit enhanced selectivity for methyl group deprotonation over competing side reactions [2]. Kinetic studies reveal that the exchange rate correlates with the base strength (pK~a~ > 35), as weaker bases fail to overcome the substantial kinetic barrier associated with methyl group deprotonation [1] [2].
The deuterium exchange process exhibits pronounced temperature dependence, governed by Arrhenius kinetics. Below 110 K, exchange rates remain nearly constant due to dominant quantum tunneling effects, with activation energies as low as 1.1 kJ/mol [3]. Above this threshold, classical thermal activation dominates, yielding activation energies of 22 kJ/mol for the methyl group exchange [3].
Experimental data demonstrate:
Optimal conditions balance reaction velocity and isotopic fidelity, typically employing temperatures between 298–323 K for laboratory-scale syntheses [2] [3].
Industrial production of dimethyl sulfoxide-d6 employs a cyclic deuteration strategy to maximize isotopic incorporation:
Each cycle increases deuteration by 25–30%, necessitating 4–5 cycles for ≥99% isotopic purity [5]. Large-scale reactors (5,000 L capacity) achieve batch yields of 1.2–1.5 metric tons per cycle [5].
Critical parameters for maximizing deuteration efficiency include:
Parameter | Optimal Range | Effect on Deuteration |
---|---|---|
Catalyst Loading | 5–7 wt% CaO | Maximizes turnover frequency |
D~2~O:Sulfoxide Ratio | 3:1 (molar) | Minimizes dilution costs |
Reaction Pressure | 0.5–0.7 atm | Suppresses solvent loss |
Process analytical technology (PAT) tools like inline Raman spectroscopy enable real-time monitoring of deuteration progress, reducing cycle times by 18–22% compared to offline sampling [5].
High-purity dimethyl sulfoxide-d6 (>99.9% isotopic purity) is obtained via fractional crystallization:
This method achieves 99.97% isotopic purity with single-pass yields of 68–72% [2].
Final polishing employs short-path distillation under stringent conditions:
Condition | Specification | Rationale |
---|---|---|
Boiling Point | 322 K at 15 mbar | Minimizes thermal decomposition |
Column Efficiency | ≥40 theoretical plates | Separates D~6~ from D~5~H isotopologues |
Throughput | 0.8 L/hr per m~2~ | Balances purity and yield |
Distillate fractions are analyzed via gas chromatography–mass spectrometry (GC-MS), rejecting any material with D~5~H content >0.03% [2].
Three complementary techniques verify isotopic composition:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Isotope Ratio Mass Spectrometry (IRMS)
Raman Spectroscopy
Calibration against NIST-traceable standards ensures measurement traceability, with interlaboratory comparisons showing <0.5% relative standard deviation [2] [3] [5].
The theoretical foundation for utilizing dimethyl sulfoxide-d6 in nuclear magnetic resonance spectroscopy is rooted in the fundamental principles of isotopic substitution and spin quantum mechanics. Deuterium, with its nuclear spin quantum number of 1, exhibits significantly different magnetic properties compared to hydrogen, which possesses a nuclear spin quantum number of 1/2 [1]. This fundamental difference results in deuterium resonating at a frequency approximately 6.5 times lower than hydrogen at the same magnetic field strength [2].
The deuterated form of dimethyl sulfoxide, represented by the chemical formula (CD3)2SO, undergoes complete isotopic substitution where all six hydrogen atoms are replaced by deuterium isotopes [3]. This isotopic replacement creates a magnetically transparent solvent matrix that does not interfere with proton nuclear magnetic resonance observations in the spectral region of interest [4]. The deuteration process achieves isotopic enrichment levels exceeding 99.8%, ensuring minimal residual proton signals that could overlap with analyte resonances [5] [6].
The chemical shift referencing system in dimethyl sulfoxide-d6 utilizes the residual proton signal from incomplete deuteration, which appears as a characteristic quintet at 2.50 parts per million relative to tetramethylsilane [3]. This residual signal arises from the small percentage of dimethyl sulfoxide-d5 molecules present in the deuterated solvent, where one deuterium position has been replaced by a proton. The observed coupling pattern results from the scalar coupling between the proton and adjacent deuterium nuclei, with a coupling constant of 1.9 hertz [3].
The selection of dimethyl sulfoxide-d6 as a solvent for biomolecular nuclear magnetic resonance investigations is governed by several critical physicochemical parameters that optimize spectral quality and molecular solubility. The high dielectric constant and strong dipole moment of dimethyl sulfoxide make it exceptionally suitable for dissolving polar biomolecules, including proteins, peptides, and nucleic acids [8] [9].
The polar aprotic nature of dimethyl sulfoxide-d6 enables effective solvation of charged species and hydrogen bond acceptors without contributing exchangeable protons that would complicate nuclear magnetic resonance spectra [10]. This characteristic is particularly valuable in protein structure determination, where the solvent must maintain native-like conformations while providing sufficient solubility for concentrated nuclear magnetic resonance samples [11].
Water content specifications represent a crucial selection criterion, as residual water signals can interfere with biomolecular resonances and affect dynamic range optimization [12]. High-quality dimethyl sulfoxide-d6 maintains water content below 0.03% as determined by Karl Fischer titration, with nuclear magnetic resonance-detectable water content typically below 0.02% [6] [13]. This stringent water specification ensures optimal signal-to-noise ratios in quantitative nuclear magnetic resonance applications [14].
The chemical stability of dimethyl sulfoxide-d6 under typical nuclear magnetic resonance experimental conditions contributes to its reliability as a biomolecular solvent. The compound exhibits minimal degradation at ambient temperatures and maintains isotopic integrity throughout extended measurement periods [15]. However, proper storage under inert atmosphere conditions is essential to prevent moisture absorption and isotopic dilution [15].
Temperature-dependent solubility considerations play a significant role in biomolecular nuclear magnetic resonance sample preparation. Dimethyl sulfoxide-d6 maintains liquid phase characteristics across a wide temperature range, with a melting point of 20.2°C and boiling point of 189°C [6]. This thermal stability enables variable-temperature nuclear magnetic resonance experiments for studying protein dynamics and conformational changes [10] [16].
The comparative evaluation of dimethyl sulfoxide-d6 against alternative deuterated solvents reveals distinct advantages and limitations that influence solvent selection for specific nuclear magnetic resonance applications. Chloroform-d, the most commonly utilized deuterated solvent, exhibits significantly different solvation properties with a chemical shift of 7.24 parts per million and limited polarity [17] [18].
The polarity difference between dimethyl sulfoxide-d6 and chloroform-d represents a fundamental distinction in their application scope. While chloroform-d effectively dissolves lipophilic organic compounds, dimethyl sulfoxide-d6 demonstrates superior performance with polar biomolecules and ionic species [19]. This polarity advantage enables the analysis of compounds that are insoluble in less polar deuterated solvents [20].
Chemical shift range considerations differentiate dimethyl sulfoxide-d6 from other deuterated solvents. The residual proton signal at 2.50 parts per million provides minimal interference with aromatic and alkene proton resonances, unlike chloroform-d which resonates at 7.24 parts per million in the aromatic region [21]. This spectral positioning reduces the likelihood of signal overlap with analyte resonances in complex molecular systems [22].
Deuterium oxide represents another important comparison, particularly for biomolecular studies involving exchangeable protons. While deuterium oxide enables hydrogen-deuterium exchange experiments, dimethyl sulfoxide-d6 provides superior dissolving power for hydrophobic protein regions and membrane-associated biomolecules [10]. The combination of dimethyl sulfoxide-d6 with deuterium oxide has been employed in specialized applications requiring both solvation and exchange capabilities [23].
Acetone-d6 and acetonitrile-d3 offer intermediate polarity options with chemical shifts at 2.05 and 1.94 parts per million respectively [18]. However, these solvents lack the hydrogen bond accepting capability of dimethyl sulfoxide-d6, limiting their effectiveness with highly polar biomolecules [14]. The superior solvation properties of dimethyl sulfoxide-d6 make it the preferred choice for challenging solubility situations in biomolecular nuclear magnetic resonance spectroscopy [24].
The comprehensive analysis of residual signals in dimethyl sulfoxide-d6 nuclear magnetic resonance spectra requires careful consideration of multiple sources of unwanted resonances that can compromise spectral interpretation. The primary residual signal originates from incomplete deuteration, resulting in the characteristic quintet at 2.50 parts per million with a coupling constant of 1.9 hertz [3].
Water contamination represents the most significant source of residual signals in dimethyl sulfoxide-d6 preparations. The hygroscopic nature of dimethyl sulfoxide leads to rapid moisture absorption upon exposure to atmospheric conditions [15]. Water signals typically appear as a singlet at approximately 3.33 parts per million, with chemical shift values varying depending on temperature and hydrogen bonding interactions [25]. In samples containing trace amounts of deuterium oxide, the water signal may appear as a triplet due to hydrogen-deuterium exchange processes [26].
Impurity-related residual signals arise from manufacturing processes and storage conditions. High-purity grades of dimethyl sulfoxide-d6 undergo rigorous purification procedures to minimize these interfering signals [12]. Quality control specifications include nuclear magnetic resonance-based impurity testing using high-sensitivity acquisition parameters to detect trace contaminants [13]. The absence of signals other than water and protium solvent in high-purity preparations ensures optimal spectral quality for quantitative applications [12].
Degradation products can contribute to residual signal complications, particularly in samples stored under suboptimal conditions. Mass spectrometric investigations have identified potential degradation pathways leading to compounds such as methanethiol, dimethyl sulfide, and dimethyl disulfide [27]. These degradation products exhibit distinct nuclear magnetic resonance signatures that can interfere with analyte signals if present in sufficient concentration [27].
Temperature-dependent chemical shift variations affect residual signal positions and must be considered in experimental design. The water signal in dimethyl sulfoxide-d6 exhibits significant temperature dependence, with chemical shift changes that can impact quantitative measurements [25]. Proper temperature control and calibration procedures are essential for maintaining consistent referencing standards throughout nuclear magnetic resonance experiments [7].
Flammable;Irritant